Tezacaftor

Vue d'ensemble

Description

- CFTR est un canal ionique impliqué dans le transport du chlorure et du sodium à travers les membranes cellulaires. Les mutations du gène CFTR conduisent à un transport anormal des fluides et des ions, entraînant une accumulation de mucus épais et collant dans des organes tels que les poumons, le pancréas et le système digestif .

- This compound est utilisé pour traiter la mucoviscidose avec mutation F508del homozygote ou hétérozygote.

Tezacaftor : est un médicament développé par Vertex Pharmaceuticals. Il appartient à la classe.

Applications De Recherche Scientifique

Medicine: Tezacaftor, in combination with ivacaftor, is used to treat CF patients aged 12 and older with specific CFTR mutations.

Biology: Research focuses on understanding CFTR modulation and its impact on disease progression.

Industry: this compound represents a breakthrough in CF therapy, improving patient outcomes.

Mécanisme D'action

Target of Action

Tezacaftor primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . This protein is an ion channel involved in the transport of chloride and sodium ions across cell membranes . It is active in epithelial cells of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .

Mode of Action

This compound acts as a corrector to help the folding and presentation of the CFTR protein to the cell surface . This improves its function for individuals with a F508del mutation . The F508del mutation is the most common type of mutation in the CFTR gene .

Biochemical Pathways

Alterations in the CFTR gene result in altered production, misfolding, or function of the protein and consequently abnormal fluid and ion transport across cell membranes . As a result, CF patients produce thick, sticky mucus that clogs the ducts of organs where it is produced, making patients more susceptible to complications such as infections, lung damage, pancreatic insufficiency, and malnutrition .

Result of Action

The result of this compound’s action is the increased amount of mature CFTR protein delivered to the cell surface . This leads to improved function of the CFTR protein, which in turn leads to improved ion transport across cell membranes . This can alleviate the symptoms of cystic fibrosis, such as the production of thick, sticky mucus .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the enzymatic activity of CYP3A4 and CYP3A5, which metabolize this compound, can be influenced by environmental factors . Additionally, the efficacy of this compound can be influenced by the presence of other mutations in the CFTR gene .

Analyse Biochimique

Biochemical Properties

Tezacaftor is a drug of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator class . It acts as a corrector to help the folding and presentation of the CFTR protein to the cell surface, which improves its function for individuals with a F508del mutation .

Cellular Effects

This compound, in combination with ivacaftor, has shown to have anti-inflammatory effects in adults with cystic fibrosis heterozygous for F508del . It has been found to downregulate systemic and immune cell-derived inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a corrector to help the folding and presentation of the CFTR protein to the cell surface . This improves the function of the CFTR protein for individuals with a F508del mutation .

Temporal Effects in Laboratory Settings

Long-term safety and efficacy of this compound have been observed in clinical trials . The drug has shown to maintain its effects over time, with patients showing improvements in lung function, BMI, sweat chloride, and respiratory symptoms .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, therapeutic drug monitoring of this compound in clinical settings has been established . This supports dose–concentration–effect studies, which could potentially be extrapolated to animal models.

Metabolic Pathways

As a CFTR potentiator, this compound likely interacts with the metabolic processes associated with the transport of chloride and sodium ions across cell membranes .

Transport and Distribution

As a CFTR potentiator, it is likely that this compound interacts with the CFTR protein at the cell surface .

Subcellular Localization

Given its role as a CFTR potentiator, it is likely that this compound localizes to the cell surface where the CFTR protein is present .

Méthodes De Préparation

- Tezacaftor est combiné avec ivacaftor dans un seul produit.

- Les voies de synthèse et les conditions de réaction spécifiques sont exclusives, mais le médicament est approuvé par la FDA pour la prise en charge de la mucoviscidose .

Analyse Des Réactions Chimiques

- Tezacaftor ne subit pas de réactions chimiques importantes au sens traditionnel. Son rôle principal est d'améliorer la fonction de CFTR.

- Aucun produit majeur n'est formé par des transformations chimiques ; au lieu de cela, il affecte le transport des ions.

Applications de la recherche scientifique

Médecine : this compound, en association avec ivacaftor, est utilisé pour traiter les patients atteints de mucoviscidose âgés de 12 ans et plus présentant des mutations spécifiques de CFTR.

Biologie : La recherche se concentre sur la compréhension de la modulation de CFTR et de son impact sur la progression de la maladie.

Industrie : this compound représente une percée dans la thérapie de la mucoviscidose, améliorant les résultats des patients.

Mécanisme d'action

- This compound potentialise la fonction de CFTR en augmentant le transport du chlorure à travers les membranes cellulaires.

- Il cible des mutations spécifiques de CFTR, améliorant leur activité et réduisant la viscosité du mucus.

Comparaison Avec Des Composés Similaires

- Tezacaftor est unique en raison de sa cible spécifique (mutation F508del) et de sa combinaison avec ivacaftor.

- Des composés similaires incluent ivacaftor (un potentialisateur de CFTR autonome) et elexacaftor/ivacaftor/tezacaftor (Trikafta), qui combine trois médicaments pour traiter la mucoviscidose .

Activité Biologique

Tezacaftor (TEZ), a CFTR modulator, is primarily used in the treatment of cystic fibrosis (CF) for patients with at least one F508del mutation. It functions as a type I corrector, enhancing the processing and function of the CFTR protein, which is defective in CF patients. This article delves into the biological activity of this compound, examining its mechanisms, clinical efficacy, and safety through various studies and research findings.

This compound works by stabilizing the CFTR protein during its maturation process in the endoplasmic reticulum (ER). It binds to specific transmembrane domains of the CFTR protein, facilitating proper folding and trafficking to the cell surface. This action is crucial for restoring chloride ion transport in epithelial cells, which is impaired in cystic fibrosis.

Binding Characteristics

Research indicates that this compound interacts with several key amino acid residues within the transmembrane helices of CFTR. This binding stabilizes early biogenesis steps and supports subsequent assembly processes essential for functional CFTR channels .

Combination Therapy

This compound is often used in combination with elexacaftor and ivacaftor (ETI), which has shown superior efficacy compared to other treatments. The combination significantly improves lung function, reduces sweat chloride concentrations, and enhances overall quality of life for patients .

Study Results

A systematic review of clinical trials has demonstrated that this compound, particularly when combined with elexacaftor and ivacaftor, leads to significant improvements in lung function and clinical outcomes:

- Lung Function : In a meta-analysis involving multiple studies, patients treated with ETI showed an average increase in percent predicted forced expiratory volume in one second (ppFEV1) by approximately 10 percentage points after 24 weeks of treatment .

- Sweat Chloride Levels : The treatment resulted in a mean reduction of sweat chloride concentration by about 42.8 mmol/L, indicating improved ion transport .

- Quality of Life : Significant improvements were observed in patient-reported outcomes, including respiratory symptoms and overall health status .

Case Studies

- Pediatric Population : A phase 3 open-label trial evaluated the safety and efficacy of ETI in children aged 2-5 years. The study reported that 98.7% of participants experienced mild to moderate adverse events, with clinically significant reductions in sweat chloride levels observed .

- Adult Patients : In adults who were previously treated with other CFTR modulators, switching to ETI resulted in notable improvements in lung function and a decrease in pulmonary exacerbations over a six-month period .

Data Table: Clinical Outcomes from Key Studies

| Study Reference | Population | Treatment Duration | ppFEV1 Improvement | Sweat Chloride Reduction | Quality of Life Score Improvement |

|---|---|---|---|---|---|

| Heijerman et al. (2019) | Adults with F508del mutation | 24 weeks | +10.2% | -42.8 mmol/L | +17.4 points |

| Fiedorczuk & Chen (2022) | Children aged 2-5 years | 15 days (Part A), 24 weeks (Part B) | Not reported | -57.9 mmol/L | Not reported |

| Sutharsan et al. (2021) | Patients ≥12 years old | 24 weeks | +9.76% | -41.7 mmol/L | +20.4 points |

Safety Profile

This compound has been generally well-tolerated across various studies. The most common adverse effects reported include cough, fever, and rhinorrhea, primarily classified as mild to moderate severity . Long-term safety assessments indicate that serious adverse events are rare.

Propriétés

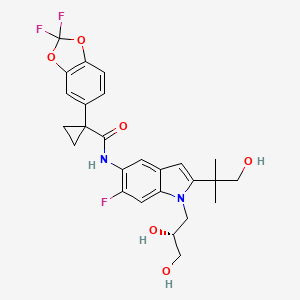

IUPAC Name |

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUVRTYWUMPBTR-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)C1=CC2=CC(=C(C=C2N1C[C@H](CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673070 | |

| Record name | Tezacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water | |

| Record name | Tezacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The transport of charged ions across cell membranes is normally achieved through the actions of the cystic fibrosis transmembrane regulator (CFTR) protein. This protein acts as a channel and allows for the passage of chloride and sodium. This process affects the movement of water in and out of the tissues and impacts the production of mucus that lubricates and protects certain organs and body tissues, including the lungs. In the _F508del_ mutation of the CFTR gene, one amino acid is deleted at the position 508, therefore, the CFTR channel function is compromised, resulting in thickened mucus secretions. CFTR correctors such as tezacaftor aim to repair F508del cellular misprocessing. This is done by modulating the position of the CFTR protein on the cell surface to the correct position, allowing for adequate ion channel formation and increased in water and salt movement through the cell membrane. The concomitant use of ivacaftor is intended to maintain an open channel, increasing the transport of chloride, reducing thick mucus production. | |

| Record name | Tezacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1152311-62-0 | |

| Record name | 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl]cyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152311-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tezacaftor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152311620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tezacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tezacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEZACAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RW88Y506K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.